N-[(1S)-1-(Anthracen-9-yl)ethyl]acetamide
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Overview
Description
N-[(1S)-1-(Anthracen-9-yl)ethyl]acetamide is a chemical compound characterized by the presence of an anthracene moiety attached to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-(Anthracen-9-yl)ethyl]acetamide typically involves the acylation of an amine with an acyl chloride or anhydride. One common method is the reaction of 9-anthracenylmethylamine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-1-(Anthracen-9-yl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydroanthracene derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can react with the acetamide group under basic conditions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-[(1S)-1-(Anthracen-9-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the anthracene moiety.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of N-[(1S)-1-(Anthracen-9-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The anthracene moiety can intercalate into DNA, disrupting its structure and function. Additionally, the compound can inhibit certain enzymes involved in inflammatory and cancer pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
N-[(1S)-1-(Anthracen-9-yl)ethyl]acetamide is unique due to its specific structural features, including the presence of both an anthracene moiety and an acetamide group. This combination imparts distinct chemical and physical properties, making it suitable for various applications in research and industry .
Properties
CAS No. |
437651-08-6 |
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Molecular Formula |
C18H17NO |
Molecular Weight |
263.3 g/mol |
IUPAC Name |
N-[(1S)-1-anthracen-9-ylethyl]acetamide |
InChI |
InChI=1S/C18H17NO/c1-12(19-13(2)20)18-16-9-5-3-7-14(16)11-15-8-4-6-10-17(15)18/h3-12H,1-2H3,(H,19,20)/t12-/m0/s1 |
InChI Key |
NGPAPOLGXLGGFZ-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@@H](C1=C2C=CC=CC2=CC3=CC=CC=C31)NC(=O)C |
Canonical SMILES |
CC(C1=C2C=CC=CC2=CC3=CC=CC=C31)NC(=O)C |
Origin of Product |
United States |
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